molecular formula C6H12N2O3 B6274054 rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide CAS No. 2307734-36-5

rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide

Cat. No. B6274054
CAS RN: 2307734-36-5
M. Wt: 160.2
InChI Key:
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Description

Rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide (referred to as rac-HMOC) is a synthetic compound composed of a hydroxymethyl oxolane ring and a carbohydrazide moiety. Rac-HMOC has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Rac-HMOC has been studied for its potential applications in various scientific fields. In medicinal chemistry, rac-HMOC has been used as a building block for the synthesis of new compounds with potential therapeutic applications. In organic synthesis, rac-HMOC has been used as a chiral auxiliary for the asymmetric synthesis of compounds with desired stereochemistry. In biochemistry, rac-HMOC has been used as a substrate for the enzymatic synthesis of biologically active compounds.

Mechanism of Action

Rac-HMOC is known to act as a substrate for the enzyme cyclohexanone monooxygenase (CHMO). CHMO catalyzes the oxidation of cyclohexanone to produce aldehydes and ketones. Rac-HMOC is converted to an aldehyde by CHMO, which can then be used in subsequent reactions.
Biochemical and Physiological Effects
Rac-HMOC has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that rac-HMOC can inhibit the growth of tumor cells. Additionally, rac-HMOC has been found to induce apoptosis in tumor cells. Rac-HMOC has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Rac-HMOC is a useful compound for laboratory experiments due to its ease of synthesis and availability. Additionally, the compound is relatively inexpensive and can be stored for extended periods of time. However, rac-HMOC is not suitable for use in high-temperature reactions due to its low thermal stability.

Future Directions

The potential future directions for rac-HMOC research include the development of new compounds with enhanced therapeutic properties, the development of new synthetic methods for the synthesis of rac-HMOC, and the investigation of the biochemical and physiological effects of rac-HMOC on different cell types. Additionally, further research could be conducted to explore the potential applications of rac-HMOC in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Synthesis Methods

Rac-HMOC can be synthesized via a two-step reaction. The first step involves the reaction of a hydroxymethyl oxolane ring with a carbohydrazide moiety. This reaction is performed in aqueous solution at a pH of 8.5 and a temperature of 70°C. The second step involves the addition of an aldehyde to the reaction mixture. The aldehyde is added in a 1:1 molar ratio to the hydroxymethyl oxolane ring and the carbohydrazide moiety. The reaction is allowed to proceed for 24 hours and the resulting rac-HMOC is isolated and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide involves the protection of a hydroxyl group, followed by the reaction with hydrazine to form the hydrazide. The oxolane ring is then formed through a cyclization reaction.", "Starting Materials": [ "2-hydroxymethyl-1,3-propanediol", "hydrazine hydrate", "acetic anhydride", "sodium acetate", "toluene", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 2-hydroxymethyl-1,3-propanediol with acetic anhydride and sodium acetate in toluene to form 2-acetoxy-1,3-propanediol.", "Step 2: Reaction of 2-acetoxy-1,3-propanediol with hydrazine hydrate in ethanol to form 2-(hydrazinocarbonyl)oxy-1,3-propanediol.", "Step 3: Cyclization of 2-(hydrazinocarbonyl)oxy-1,3-propanediol with sodium borohydride in acetic acid to form rac-(2R,5S)-5-(hydroxymethyl)oxolane-2-carbohydrazide.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate.", "Step 5: Purification of the product by recrystallization from water." ] }

CAS RN

2307734-36-5

Molecular Formula

C6H12N2O3

Molecular Weight

160.2

Purity

0

Origin of Product

United States

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